N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol is a chiral organic compound that has garnered interest in various fields of scientific research. It is known for its unique structural features, which include a tert-butoxycarbonyl protecting group, an amino group, a chloro substituent, and an isoxazole ring. This compound is utilized in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Final Assembly: The protected amino group and the chloro-substituted isoxazole are coupled under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Deprotection Reactions: The tert-butoxycarbonyl protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and activators.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For instance, the amino group can form hydrogen bonds, while the isoxazole ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazoleethanol: Unique due to its specific combination of functional groups and chiral centers.
N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazolepropane: Similar structure but with a different alkyl chain length.
N-tert-Butoxycarbonyl (betaR,5S)-beta-Amino-3-chloro-4,5-dihydro-5-isoxazolebutane: Another analog with a varying alkyl chain.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity. Its chiral centers and functional groups make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]-2-hydroxyethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O4/c1-10(2,3)16-9(15)12-6(5-14)7-4-8(11)13-17-7/h6-7,14H,4-5H2,1-3H3,(H,12,15)/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXRARYYNKAYNN-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CC(=NO1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)[C@@H]1CC(=NO1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.